molecular formula C9H12N2 B1357851 1,2,3,4-Tetrahydroisoquinolin-8-amine CAS No. 924633-49-8

1,2,3,4-Tetrahydroisoquinolin-8-amine

Cat. No.: B1357851
CAS No.: 924633-49-8
M. Wt: 148.2 g/mol
InChI Key: GIIQUGGTGRRQEN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H12N2. It is a derivative of tetrahydroisoquinoline, which is a secondary amine. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant biological activities .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-8-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition or modulation of their activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound has been found to bind to various receptors, including dopamine and serotonin receptors, influencing their signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. It also impacts the expression of genes involved in neuroprotection and neurodegeneration, highlighting its potential therapeutic applications in neurodegenerative diseases . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, enhancing their signaling and effects on the brain . Additionally, this compound can interact with dopamine and serotonin receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, particularly genes involved in neuroprotection and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is a crucial factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound remains stable under controlled conditions, but its degradation can be accelerated by factors such as light and temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing neurodegeneration . At higher doses, this compound can exhibit toxic effects, leading to neuronal damage and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. This compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which play key roles in the breakdown and regulation of neurotransmitters . By modulating the activity of these enzymes, this compound can influence the levels of neurotransmitters and their metabolites, affecting overall brain function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and can accumulate in certain tissues, particularly the brain . The distribution of this compound is influenced by factors such as blood-brain barrier permeability and the presence of binding proteins that facilitate its transport and localization .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . The presence of this compound in mitochondria is particularly significant, as it can influence mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-8-amine can be synthesized through various methods. One common approach involves the reduction of isoquinoline derivatives. For example, the reduction of 8-nitro-1,2,3,4-tetrahydroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions. These methods often use continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amine group at the 8th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and exhibit specific biological activities that are not observed in its analogs .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQUGGTGRRQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608354
Record name 1,2,3,4-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-49-8
Record name 1,2,3,4-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-lower alkyl-5,6,7, or 8-nitroisoquinolinium salt can be catalytically hydrogenated directly to a 2-lower alkyl-5,6,7 or 8-amino-1,2,3,4-tetrahydroisquinoline. The hydrogenation can be readily effected by use of a platinum oxide catalyst in methanol and a hydrogen pressure of about 25 to 100 psi. The hydrogenation proceeds at room temperature. After filtering to remove the catalyst, the filtrate can be worked up to obtain the 2-lower alkyl-5,6,7 or 8-amino-1,2,3,4-tetrahydroisoquinoline.
[Compound]
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2-lower alkyl-5,6,7
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8-nitroisoquinolinium
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2-lower alkyl-5,6,7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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